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Compound of Interest

Compound Name: Triphenyl phenylethynyl tin

Cat. No.: B15343402 Get Quote

Triphenyl(phenylethynyl)tin is an organotin compound with applications stemming from the

reactivity of the tin-carbon bond and the inherent biological activity of the triphenyltin moiety.

This guide provides a comparative overview of its primary applications in organic synthesis and

its potential in biological contexts, with supporting experimental data and protocols generalized

from closely related compounds due to the limited specific data on triphenyl(phenylethynyl)tin

in the literature. This guide is intended for researchers, scientists, and professionals in drug

development.

Organic Synthesis Applications
The primary application of triphenyl(phenylethynyl)tin in organic synthesis is as a reagent in

palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. In this reaction,

the phenylethynyl group is transferred from the tin atom to an organic electrophile, forming a

new carbon-carbon bond. This methodology is a powerful tool for the synthesis of substituted

alkynes, which are important building blocks in pharmaceuticals, natural products, and

materials science.

Comparison with Alternative Alkynylating Agents
Triphenyl(phenylethynyl)tin offers certain advantages over other common alkynylating agents,

such as terminal acetylenes (in Sonogashira coupling) or other organometallic alkynylating

agents. Organotin reagents are known for their tolerance to a wide range of functional groups

and their stability to air and moisture. However, a significant drawback is the toxicity of
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organotin compounds and the difficulty in removing the tin byproducts from the reaction

mixture.

Table 1: Comparison of Alkynylating Agents in Cross-Coupling Reactions

Reagent Type Typical Reaction Advantages Disadvantages

Triphenyl(phenylethyn

yl)tin
Stille Coupling

- High functional

group tolerance-

Stability to air and

moisture- No need for

a copper co-catalyst in

some cases

- High toxicity of tin

reagents and

byproducts- Difficulty

in removing tin

byproducts-

Stoichiometric

amounts of tin are

often required

Terminal Acetylenes Sonogashira Coupling

- Readily available

starting materials-

Generates non-toxic

byproducts

- Often requires a

copper co-catalyst,

which can lead to

homocoupling- Can

be sensitive to

reaction conditions

Alkynyl Grignard

Reagents

Negishi/Kumada

Coupling
- High reactivity

- Low functional group

tolerance- Sensitive to

air and moisture

Alkynylboron

Reagents
Suzuki Coupling

- Low toxicity of boron

byproducts- Generally

stable reagents

- May require specific

bases and ligands for

efficient coupling

Illustrative Performance in Stille Coupling
The following table presents illustrative data for the Stille coupling of triphenyl(phenylethynyl)tin

with various aryl iodides, based on typical yields observed for similar organotin reagents in the

literature.

Table 2: Illustrative Yields for the Stille Coupling of Triphenyl(phenylethynyl)tin with Aryl Iodides
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Entry Aryl Iodide Product
Illustrative Yield
(%)

1 Iodobenzene Diphenylacetylene 92

2 4-Iodotoluene
1-Phenyl-2-(p-

tolyl)acetylene
88

3
1-Iodo-4-

methoxybenzene

1-(4-

Methoxyphenyl)-2-

phenylacetylene

85

4 1-Iodo-4-nitrobenzene
1-(4-Nitrophenyl)-2-

phenylacetylene
75

5 2-Iodopyridine

2-

(Phenylethynyl)pyridin

e

80

Note: This data is illustrative and intended to represent typical outcomes. Actual yields may

vary based on specific reaction conditions and substrate reactivity.

Generalized Experimental Protocol for Stille Coupling
Materials:

Triphenyl(phenylethynyl)tin (1.1 eq)

Aryl halide (1.0 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a dry flask under an inert atmosphere, add the aryl halide and the palladium catalyst.
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Add the anhydrous solvent via syringe.

Add triphenyl(phenylethynyl)tin to the reaction mixture.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the

reaction progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an

aqueous solution of potassium fluoride to remove tin byproducts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Biological Applications
Triphenyltin compounds are known to exhibit a range of biological activities, including

antifungal, antibacterial, and cytotoxic effects. This activity is generally attributed to the

interaction of the triphenyltin cation with biological macromolecules. While specific data for

triphenyl(phenylethynyl)tin is not widely available, its biological profile is expected to be similar

to other triphenyltin derivatives.

Comparison with Other Organotin Biocides
Triphenyltin compounds are often compared with other organotin biocides like tributyltin

derivatives. Generally, the nature of the organic groups attached to the tin atom influences the

biological activity.

Table 3: General Comparison of Triphenyltin and Tributyltin Compounds
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Property Triphenyltin Compounds Tributyltin Compounds

Primary Use Agricultural fungicides
Antifouling agents, wood

preservatives

Toxicity Profile
Generally high mammalian

toxicity

High aquatic toxicity, endocrine

disruptor

Mode of Action

Inhibition of oxidative

phosphorylation, disruption of

mitochondrial function

Similar to triphenyltins, also

affects ion transport across

membranes

Illustrative Biological Activity
The following table provides potential, illustrative biological activity data for

triphenyl(phenylethynyl)tin based on the known activity of other triphenyltin compounds.

Table 4: Illustrative Biological Activity of Triphenyl(phenylethynyl)tin

Activity Type Test Organism/Cell Line Illustrative IC₅₀ / MIC (µM)

Antifungal Candida albicans 0.1 - 1.0

Antifungal Aspergillus niger 0.5 - 5.0

Cytotoxicity
Human cancer cell line (e.g.,

HeLa)
0.05 - 0.5

Note: This data is illustrative and based on the activity of related triphenyltin compounds. The

actual biological activity of triphenyl(phenylethynyl)tin would require specific experimental

determination.

Generalized Experimental Protocol for In Vitro
Cytotoxicity Assay (MTT Assay)
Materials:

Human cancer cell line
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Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

Triphenyl(phenylethynyl)tin dissolved in a suitable solvent (e.g., DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Plate reader

Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of triphenyl(phenylethynyl)tin in the cell culture medium.

Remove the old medium from the cells and add the medium containing different

concentrations of the test compound. Include a vehicle control (medium with DMSO) and a

positive control.

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form

formazan crystals.

Add the solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the IC₅₀ value.

Visualizing the Stille Coupling Reaction
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The Stille reaction proceeds through a catalytic cycle involving a palladium catalyst. The key

steps are oxidative addition, transmetalation, and reductive elimination.

Pd(0)Ln

R1-Pd(II)-X Ln
Oxidative Addition

(R1-X)
R1-Pd(II)-R2 Ln

Transmetalation
(R2-SnPh3(PhC≡C))

Reductive Elimination
(R1-R2)

Coupled Product (R1-R2)

Aryl Halide (R1-X)

Triphenyl(phenylethynyl)tin (R2-SnPh3)

Tin Byproduct (X-SnPh3)
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To cite this document: BenchChem. [Triphenyl(phenylethynyl)tin: A Comparative Guide to its
Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15343402#literature-review-of-triphenyl-
phenylethynyl-tin-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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